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Introduction and Teratogenic Risk Classification

Propylthiouracil (PTU) has been a mainstay in the management of hyperthyroidism during pregnancy,

particularly in the first trimester, where it has traditionally been preferred over methimazole (MMI) due to

perceived lower teratogenic risk. PTU functions as a thiocarbamide derivative that inhibits thyroid

hormone synthesis by competitively inhibiting the enzyme thyroid peroxidase, which is essential for the

iodination of tyrosine residues and the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine

(T3). Additionally, PTU inhibits the peripheral conversion of T4 to the more biologically active T3,

providing an additional mechanism for controlling hyperthyroidism [1]. Despite its therapeutic benefits, PTU

carries significant teratogenic concerns that have resulted in its classification as FDA Pregnancy Category

D, indicating positive evidence of human fetal risk based on adverse reaction data from investigational or

marketing experience or studies in humans [2].

The regulatory landscape for pregnancy risk categorization has evolved significantly, with the FDA

eliminating the simple A-X categorization system in favor of more detailed labeling requirements under the

Pregnancy and Lactation Labeling Rule (PLLR). However, the historical Category D designation remains

informative, indicating that while there are known risks to the fetus, potential benefits might still warrant use

in pregnant women despite these risks [2] [3]. This classification is particularly relevant given that untreated
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or inadequately treated Graves' disease during pregnancy carries its own substantial risks, including

maternal heart failure, spontaneous abortion, preterm birth, stillbirth, and fetal or neonatal

hyperthyroidism, creating a complex risk-benefit calculation for clinicians [2].

Human Epidemiological Evidence

Birth Defect Incidence and Patterns

Human epidemiological studies have revealed a complex profile of PTU's teratogenic potential. A landmark

Danish nationwide cohort study that followed 817,093 children born between 1996-2008 identified a

significantly increased risk of specific birth defects associated with first-trimester PTU exposure. The

analysis found that children exposed to PTU in early pregnancy had an adjusted hazard ratio of 4.92 (95%

CI 2.04-11.86) for birth defects in the face and neck region, and 2.73 (95% CI 1.22-6.07) for defects in the

urinary system compared to non-exposed children [4]. These findings indicate that while the absolute risk

remains low, the relative risk is substantially elevated for specific malformation patterns.

The spectrum of anomalies observed in association with PTU exposure differs from the well-characterized

"methimazole embryopathy." PTU-associated defects typically include preauricular sinuses/fistulas/cysts,

branchial sinus/fistula/cysts, single cyst of kidney, and hydronephrosis [4]. Importantly, the severity of

these defects appears to be less profound than those associated with MMI/CMZ exposure, though the clinical

impact remains significant. Of the 14 cases identified in the Danish registry, surgical treatment was required

in 6 of the cases with face and neck defects and 3 of the cases with urinary system defects, indicating that

these were not merely cosmetic or minor anomalies [4].

Table 1: Human Birth Defect Risks Associated with First-Trimester PTU Exposure

Defect
Category

Specific Anomalies
Adjusted
Hazard Ratio

95%
Confidence
Interval

Surgical
Intervention
Rate

Face and Neck Preauricular
sinus/fistula/cyst, Branchial

sinus/fistula/cyst

4.92 2.04-11.86 6/7 cases
(85.7%)
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Defect
Category

Specific Anomalies
Adjusted
Hazard Ratio

95%
Confidence
Interval

Surgical
Intervention
Rate

Urinary System Single cyst of kidney,
Hydronephrosis

2.73 1.22-6.07 3/7 cases
(42.9%)

Overall
Malformations

Various 1.4 1.05-1.87 Not reported

Comparative Risk with Other Antithyroid Drugs

The teratogenic risk profile of PTU must be understood in relation to alternative antithyroid medications,

particularly methimazole (MMI) and carbimazole (CMZ). A 2017 meta-analysis that included 12 studies

found that pregnant women treated with MMI had a higher overall risk of congenital anomalies than those

treated with PTU (OR 0.80, 95%CI 0.69-0.92, P = 0.002) [5]. This comprehensive analysis demonstrated that

while both medications carry teratogenic risk, the risk differential favors PTU, particularly when

considering the nature of the associated defects.

A more recent 2023 meta-analysis confirmed these findings, indicating that PTU appears to be a safer

alternative to MMI for treating hyperthyroidism in pregnant women with respect to congenital malformation

risk [6]. This analysis of 13 studies found no statistically significant differences in hepatotoxicity (OR 1.54,

95%CI 0.77-3.09, P = 0.221) or miscarriage (OR 0.89, 95%CI 0.72-1.11, P = 0.310) between PTU and MMI

exposure, suggesting that the teratogenicity profile may be the primary differentiating factor in drug selection

[6]. However, the practice of switching between MMI and PTU during pregnancy did not reduce the risk of

birth defects compared to PTU alone (OR 1.18, CI 1.00 to 1.40, P = 0.061) [6].

Table 2: Comparative Teratogenic Risk: PTU vs. MMI/CMZ

Parameter PTU MMI/CMZ
Statistical
Significance

Overall Congenital
Anomalies

Lower risk Higher risk OR 0.80, 95%CI 0.69-
0.92, P=0.002 [5]
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Parameter PTU MMI/CMZ
Statistical
Significance

Characteristic

Defects

Face/neck, Urinary

system

Choanal atresia, Aplasia

cutis, Esophageal atresia

Distinct patterns [4]

Defect Severity Generally less severe,

often surgically
correctable

Often more severe Clinical observation [4]

Hepatotoxicity Risk Present Lower No significant
difference in pregnancy

[6]

Experimental Teratology

Animal Model Evidence

Animal studies have been instrumental in elucidating the direct teratogenic effects of PTU independent of

the underlying maternal thyroid disease. A landmark 2012 study by Benavides et al. systematically examined

the teratogenic effects of PTU and MMI during embryogenesis in mice, providing crucial experimental

evidence of PTU's potential to cause structural abnormalities [7] [8] [9]. The researchers employed a dose-

range finding approach with PTU doses from 1-100 mg/kg and MMI doses from 1-20 mg/kg, administered

to pregnant mice during critical periods of embryogenesis (E7.5-E9.5 or E3.5-E7.5) [7] [9].

The investigation revealed that PTU exposure during specific embryonic stages resulted in significant

neural tube defects and cardiac abnormalities. Cranial neural tube defects were significantly more

common among PTU-exposed embryos than those exposed to MMI or vehicle controls. Additionally, blood

in the pericardial sac, indicative of abnormal cardiac function and/or vasculature, was observed more

frequently in PTU-treated embryos [7] [9]. These findings demonstrate that PTU can directly disrupt

fundamental developmental processes when administered during critical periods of organogenesis.

Experimental Methodology and Workflow
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The experimental protocol employed in the Benavides et al. study provides a robust methodology for

investigating antithyroid drug teratogenicity. The research team utilized C57BL/6 mice, with the day of

vaginal plug observation designated as embryonic day (E) 0.5. Drugs were administered orally via gavage in

0.5 ml of water, with control animals receiving vehicle (distilled water) only [7] [9]. This administration

route ensures precise dosing and systemic distribution.

Embryo analysis was performed at two critical developmental timepoints: E10.5 and E18.5. At E10.5,

embryos were examined for gross malformations, photographed for crown rump length measurements, and

assessed for viability based on heart activity. Advanced imaging techniques including microCT scanning

and histopathological analysis with Masson's Trichrome staining were employed to delineate structural

abnormalities [7] [9]. For gene expression analysis, total RNA was extracted from whole embryos, purified

using the RNeasy Kit, and subjected to microarray analysis using Illumina Sentrix BeadChip arrays to

identify differentially expressed genes and disrupted genetic pathways [7] [9].
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Experimental Workflow for PTU Teratogenicity Assessment

Key Findings from Animal Studies

The mouse model experiments yielded several critical findings regarding PTU's teratogenic potential.

Researchers observed a dose-dependent effect on embryonic development, with higher PTU doses

associated with more pronounced abnormalities. Notably, at E18.5, no gross malformations were evident in
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either ATD group, but the number of viable PTU embryos per dam was significantly lower than at E10.5,

suggesting selective loss of malformed embryos through spontaneous abortion [7] [9]. This finding has

important implications for understanding the natural history of PTU-associated birth defects and may explain

discrepancies in reported malformation rates across studies.

Gene expression analysis following PTU treatment identified 134 differentially expressed genes compared

to controls. Pathway analysis revealed that the most significantly disrupted genetic pathways were those

associated with cytoskeleton remodeling and keratin filament organization [7] [9]. These molecular

pathways are critically involved in fundamental developmental processes including neural tube closure and

cardiac chamber formation, providing plausible mechanisms for the observed structural abnormalities. The

specificity of these pathway disruptions suggests that PTU's teratogenic effects may extend beyond its

known anti-thyroid actions to include direct interference with morphogenetic processes.

Proposed Molecular Mechanisms

Signaling Pathway Disruption

The teratogenic mechanisms of PTU appear to involve disruption of multiple signaling pathways essential

for normal embryogenesis. Based on gene expression profiling of PTU-exposed embryos, researchers have

identified several key pathways that are significantly dysregulated. The most prominently affected pathways

include those governing cytoskeletal remodeling, particularly those involving keratin filaments and actin

cytoskeleton regulation [7] [9]. These structural components are essential for critical morphogenetic

processes including neural tube closure, cardiac looping, and branchial arch development – all structures

affected in PTU-exposed embryos.

Additionally, PTU exposure appears to disrupt reactive oxygen species (ROS) homeostasis during

development. The drug or its metabolites may interfere with mitochondrial function in developing tissues,

leading to oxidative stress that triggers aberrant apoptosis in sensitive embryonic structures [1]. This

mechanism is particularly relevant to neural tube development, where precise regulation of programmed cell

death is essential for proper closure. The involvement of ROS pathways also provides a potential explanation

for the variable expressivity of PTU-associated defects, as embryonic antioxidant capacity may be influenced

by genetic and epigenetic factors.
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Proposed Molecular Mechanisms of PTU Teratogenicity

Relative Contribution of Maternal Thyroid Status

A fundamental question in PTU teratogenesis is the relative contribution of the drug's direct effects versus

those mediated through alteration of maternal and fetal thyroid status. PTU crosses the placenta and can

induce fetal goiter and hypothyroidism by inhibiting fetal thyroid hormone synthesis [2] [1]. The

developing brain is particularly vulnerable to thyroid hormone disruption, raising the possibility that some

neurodevelopmental effects attributed to PTU may be mediated through this endocrine mechanism.

However, evidence from animal models suggests that direct teratogenic effects independent of thyroid

function alteration play a significant role. The mouse study by Benavides et al. demonstrated neural tube and

cardiac defects occurring at developmental stages before the fetal thyroid becomes functional, indicating that

PTU can directly disrupt morphogenetic processes [7] [9]. Furthermore, the specific pattern of gene
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expression changes observed in PTU-exposed embryos, particularly in cytoskeletal pathways, suggests

mechanisms distinct from thyroid hormone disruption. This dual pathway of teratogenesis – combining

direct morphological effects with endocrine disruption – complicates risk assessment and management.

Clinical Implications and Risk Management

Pregnancy Management Recommendations

Clinical management of hyperthyroidism during pregnancy requires careful balancing of maternal and fetal

risks. Current guidelines suggest that PTU may be preferred during the first trimester of pregnancy due

to its potentially lower risk of severe malformations compared to MMI/CMZ [2] [10]. However, due to

concerns about maternal hepatotoxicity with PTU, some experts recommend considering a switch to MMI

after the first trimester, although evidence supporting this practice is limited [2] [6]. The American Thyroid

Association and other professional organizations emphasize that the lowest effective dose of any antithyroid

drug should be used, and close clinical monitoring is essential throughout pregnancy [10].

Fetal monitoring for women exposed to PTU during pregnancy should include detailed anatomical surveys

during second-trimester ultrasound, with particular attention to structures known to be at increased risk. For

urinary system defects, postnatal follow-up may include renal ultrasound to identify anomalies such as single

kidney cysts or hydronephrosis that might not be apparent at birth [4]. For face and neck defects, careful

physical examination for preauricular pits or sinuses is recommended, with appropriate referral to specialists

when abnormalities are detected. The majority of children with PTU-associated birth defects in the Danish

registry required surgical intervention, highlighting the importance of early detection and management [4].

Individualized Risk-Benefit Assessment

The decision to use PTU during pregnancy must be individualized based on the mother's clinical status,

treatment history, and potential alternatives. For women with severe hyperthyroidism or those who cannot

tolerate MMI, PTU may represent the best available option despite its teratogenic risk profile. Critically, the

risks of antithyroid drug therapy must be weighed against the substantial dangers of untreated
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hyperthyroidism during pregnancy, which include maternal thyroid storm, congestive heart failure,

preeclampsia, and fetal complications such as growth restriction and tachycardia [2] [10].

For drug development professionals and researchers, these findings highlight the importance of continued

investigation into safer alternatives for managing hyperthyroidism during pregnancy. The elucidation of

specific molecular pathways disrupted by PTU may identify potential protective approaches or novel

therapeutic targets. Furthermore, improved understanding of individual susceptibility factors through

pharmacogenomic research could eventually enable personalized risk assessment for women requiring

antithyroid therapy during pregnancy.

Conclusion

Propylthiouracil presents a complex teratogenic profile characterized by specific structural anomalies

affecting the face, neck, and urinary systems. While its overall teratogenic risk appears lower than that of

methimazole, the FDA Pregnancy Category D designation reflects substantial evidence of human fetal risk.

The mechanisms underlying PTU teratogenesis likely involve both direct disruption of developmental

processes – particularly cytoskeletal remodeling and gene expression patterns – and indirect effects

mediated through alteration of thyroid function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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